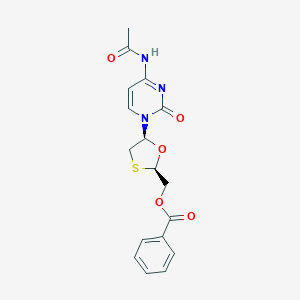

N-Acetyl O-Benzyl Lamivudine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl O-Benzyl Lamivudine involves several steps, including the acetylation and benzylation of lamivudine. The reaction typically starts with lamivudine, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This is followed by benzylation using benzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl O-Benzyl Lamivudine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound sulfoxide, while reduction may produce this compound alcohol .

Scientific Research Applications

N-Acetyl O-Benzyl Lamivudine is widely used in scientific research, including:

Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.

Biology: In proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

N-Acetyl O-Benzyl Lamivudine exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for the replication of viruses such as HIV and hepatitis B. The compound is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into viral DNA by reverse transcriptase, leading to DNA chain termination .

Comparison with Similar Compounds

Similar Compounds

Lamivudine: A nucleoside analog used to treat HIV and hepatitis B.

Zidovudine: Another nucleoside analog used in combination with lamivudine for HIV treatment.

Emtricitabine: A similar nucleoside analog with a similar mechanism of action.

Uniqueness

N-Acetyl O-Benzyl Lamivudine is unique due to its specific acetyl and benzyl modifications, which may enhance its stability and bioavailability compared to other nucleoside analogs .

Biological Activity

N-Acetyl O-Benzyl Lamivudine (NOBL) is a synthetic nucleoside analogue derived from Lamivudine, a well-known antiviral drug used primarily in the treatment of HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of NOBL, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

NOBL is characterized as a reverse transcriptase inhibitor and functions by interfering with viral DNA replication. Its structure allows it to be metabolized into its active form, lamivudine triphosphate (L-TP), which is crucial for its antiviral activity. The compound's synthesis involves acetylation and benzylation processes that enhance its stability and bioavailability compared to its parent compound, Lamivudine.

NOBL acts primarily by inhibiting the reverse transcriptase enzyme necessary for the replication of retroviruses like HIV and the polymerase enzyme required for HBV replication. The inhibition occurs through the following steps:

- Conversion to Active Form : NOBL is converted into L-TP within the cell.

- Inhibition of Viral Enzymes : L-TP competes with natural nucleotides for incorporation into viral DNA, leading to chain termination during DNA synthesis.

- Prevention of Viral Replication : The result is a significant reduction in viral load, as the replication cycle of the virus is disrupted.

Pharmacokinetics

NOBL is rapidly absorbed following oral administration, achieving peak serum concentrations within 0.5 to 1.5 hours. Its pharmacokinetic profile includes:

- Bioavailability : High due to its synthetic modifications.

- Half-life : Approximately 5-7 hours, allowing for once or twice daily dosing.

- Metabolism : Primarily via intracellular kinases that convert it to L-TP.

The biochemical properties of NOBL include:

- Cellular Uptake : NOBL enters cells through nucleoside transporters.

- Subcellular Localization : Once inside, it interacts with various cellular components, particularly nucleic acids and enzymes involved in DNA replication.

- Cytotoxicity : Studies indicate low cytotoxicity at therapeutic concentrations, making it a safer alternative to some existing antiviral agents .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of NOBL against various strains of HBV and HIV. For instance:

These findings suggest that NOBL has comparable efficacy to existing treatments while exhibiting lower toxicity.

Case Study: Efficacy Against Drug-Resistant Strains

A notable case study involved evaluating NOBL against drug-resistant HBV mutants. Results showed that NOBL maintained activity against several mutants associated with resistance to Lamivudine and adefovir, indicating its potential as a second-line treatment option .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetyl O-Benzyl Lamivudine, and how can its purity be validated in academic settings?

- Methodological Answer : Synthesis typically involves benzylation and acetylation of lamivudine (3TC) intermediates. Researchers should optimize reaction conditions (e.g., solvent, temperature, catalyst) to minimize side products like the 5’-epi isomer . Purity validation requires HPLC with UV detection (λ = 270 nm) and LC-MS for molecular weight confirmation. Cross-reference with commercial standards (e.g., CAS 1091585-30-6) for retention time alignment .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use high-resolution NMR (¹H/¹³C) to confirm benzyl and acetyl substituents, comparing spectral data to lamivudine derivatives . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, though limited public data exist for this compound. Collaborate with facilities like NIST for advanced spectroscopic validation .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., d8 analogs ) to account for matrix effects. Optimize extraction using solid-phase extraction (SPE) with C18 cartridges. Include method validation parameters per ICH guidelines (precision, accuracy, LOQ) .

Advanced Research Questions

Q. How does N-Acetyl O-Benzyl modification impact lamivudine’s resistance profile in HIV/HBV studies?

- Methodological Answer : Conduct in vitro antiviral assays (e.g., plaque reduction in HBV-infected HepG2 cells) comparing 3TC and its acetyl-benzyl derivative. Monitor RT inhibition efficacy via qPCR for viral load and sequencing for mutation emergence (e.g., M204V/I in HBV). Cross-reference with entecavir combination studies to assess synergy .

Q. What experimental strategies resolve discrepancies in metabolic stability data for this compound?

- Methodological Answer : Use microsomal stability assays (human liver microsomes) with CYP450 inhibitors to identify enzymatic pathways. Compare half-life (t½) values across labs by standardizing incubation conditions (pH, temperature). Validate findings with in vivo pharmacokinetic studies in rodent models .

Q. How can researchers design studies to elucidate the role of this compound in nucleoside analog toxicity?

- Methodological Answer : Employ mitochondrial toxicity assays (e.g., MTT assay in HepaRG cells) to measure ATP depletion and lactate production. Pair with RNA-seq to identify dysregulated pathways (e.g., POLG mutations). Contrast toxicity profiles with parent lamivudine and other N-acetylated analogs .

Q. Methodological Considerations

- Data Contradiction Analysis : When conflicting stability or efficacy data arise, replicate experiments using harmonized protocols (e.g., WHO guidelines for antiviral testing) and apply statistical tools like Fisher’s Exact Test for categorical outcomes or ANOVA for continuous variables .

- Experimental Design : For metabolic studies, include controls for benzyl/acetyl group hydrolysis (e.g., incubate with esterases) and validate metabolite structures via HR-MS/MS .

Properties

IUPAC Name |

[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSGJSLVQHXINJ-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.